molecular formula C21H24N6O2S2 B3019653 8-(azepan-1-yl)-7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 501352-30-3

8-(azepan-1-yl)-7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B3019653
CAS RN: 501352-30-3
M. Wt: 456.58
InChI Key: BDBJYORBOCIVNI-UHFFFAOYSA-N
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Description

The compound is a purine derivative, which is a type of nitrogen-containing heterocyclic compound. Purines are fundamental components of nucleic acids, ATP, NADH, coenzyme A, and many other biochemical processes .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the purine ring, the introduction of the azepan-1-yl group, and the attachment of the benzo[d]thiazol-2-ylthioethyl group. Unfortunately, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. The purine ring system includes a pyrimidine ring fused to an imidazole ring. The azepan-1-yl group is a seven-membered nitrogen-containing ring, and the benzo[d]thiazol-2-ylthioethyl group contains a benzene ring fused to a thiazole ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various heteroatoms (nitrogen, sulfur) and the electron-rich aromatic systems. These could potentially participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings and heteroatoms would likely result in a relatively high molecular weight and significant polarity .

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to speculate on its mechanism of action .

Safety and Hazards

Without specific toxicity data, it’s difficult to provide accurate safety and hazard information. As with any chemical compound, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

Future research could involve investigating the biological activity of this compound, if applicable, or exploring its potential uses in chemical synthesis or material science .

properties

IUPAC Name

8-(azepan-1-yl)-7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O2S2/c1-25-17-16(18(28)24-20(25)29)27(19(23-17)26-10-6-2-3-7-11-26)12-13-30-21-22-14-8-4-5-9-15(14)31-21/h4-5,8-9H,2-3,6-7,10-13H2,1H3,(H,24,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDBJYORBOCIVNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCCC3)CCSC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(azepan-1-yl)-7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

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